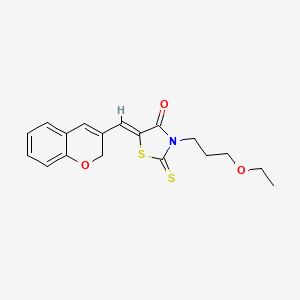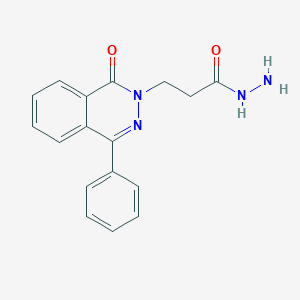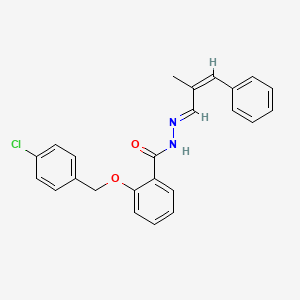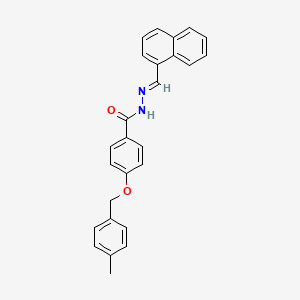
1-(3-tert-butyl-4-hydroxybenzyl)-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
, is a chemical compound with the molecular formula C₄₈H₆₉N₃O₆. It is a white to light yellow solid.
Structure: The compound consists of an imidazolium ring with a tert-butyl group and a hydroxybenzyl group attached at specific positions.
Purpose: It serves as an antioxidant and stabilizer in various applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of with . The reaction forms the desired imidazolium salt.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production: While I don’t have specific industrial production methods, laboratories and manufacturers can produce it on a smaller scale using the synthetic route mentioned above.
Chemical Reactions Analysis
Reactivity: The compound is stable and resistant to decomposition.
Common Reactions:
Major Products: The primary product is the imidazolium salt itself.
Scientific Research Applications
Antioxidant: Due to its phenolic structure, it acts as an effective antioxidant, protecting against oxidative damage.
Polymer Stabilization: It is used as a stabilizer in polymers, preventing degradation caused by heat, light, and oxygen.
Biomedical Applications: Research explores its potential in drug delivery systems and biomaterials.
Industrial Use: It finds applications in plastics, coatings, and other materials.
Mechanism of Action
Antioxidant Mechanism: The compound scavenges free radicals, inhibiting oxidative processes.
Molecular Targets: It interacts with reactive oxygen species (ROS) and metal ions.
Pathways: The antioxidant activity occurs through multiple pathways, including radical quenching and metal chelation.
Comparison with Similar Compounds
Uniqueness: Its tert-butyl and hydroxybenzyl substituents make it distinct.
Similar Compounds: Other antioxidants like 4-tert-butylbenzoyl chloride and Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate share some features but differ in structure.
Properties
CAS No. |
764653-28-3 |
|---|---|
Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
2-tert-butyl-4-(1H-imidazol-3-ium-3-ylmethyl)phenol;chloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-14(2,3)12-8-11(4-5-13(12)17)9-16-7-6-15-10-16;/h4-8,10,17H,9H2,1-3H3;1H |
InChI Key |
GDLNZHSPRZHYEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C[N+]2=CNC=C2)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12018986.png)

![5-(4-Tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018999.png)
![[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12019008.png)

![4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide](/img/structure/B12019012.png)



![N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019028.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12019029.png)

![7-butan-2-yl-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12019037.png)

